Hydnocarpic acid
Description
Historical Context and Ethnobotanical Significance of Cyclopentenyl Fatty Acids
Cyclopentenyl fatty acids, a distinctive class of lipids, have a rich history rooted in traditional medicine, particularly in the treatment of leprosy (Hansen's disease). gerli.comnih.gov Chaulmoogra oil, derived from the seeds of various Hydnocarpus species, has been a cornerstone of traditional therapeutic practices for centuries in regions like India, China, and Southeast Asia. ontosight.aigbif.org The first scientific investigations into the chemical nature of these fatty acids began in the early 20th century, with the elucidation of their unique cyclic structure occurring in 1925. gerli.com
The ethnobotanical importance of plants containing these fatty acids is well-documented. For instance, Hydnocarpus pentandrus is a prominent medicinal plant in Ayurvedic medicine, used for a variety of skin ailments. irjmets.com Traditional systems of medicine in China, Thailand, Malaysia, and Myanmar also utilize various Hydnocarpus species for skin disorders. researchgate.netnih.gov The Kattunaikka and Paniya tribes of Kerala, India, have traditionally used the seed oil of Hydnocarpus pentandrus for skin diseases and hair loss. abrinternationaljournal.org This long-standing traditional use has provided the impetus for modern scientific investigation into the therapeutic potential of these compounds. researchgate.netnih.gov
Hydnocarpic Acid as a Key Bioactive Component in Hydnocarpus Species
This compound, chemically known as 11-(2-cyclopenten-1-yl)undecanoic acid, is a primary bioactive constituent of chaulmoogra oil. researchgate.netontosight.ai It is a fatty acid characterized by a 16-carbon chain with a terminal cyclopentene (B43876) ring. This unique cyclic structure is believed to be crucial for its biological activity. researchgate.net
Research has identified this compound as a major component in the seed oils of several Hydnocarpus species, including H. wightiana, H. anthelminticus, and H. laurifolia. gbif.orgnih.govexplorationpub.com The concentration of this compound can vary between species and even within different extracts of the same species. For example, in methanol (B129727) extracts of Hydnocarpus wightiana, this compound can constitute up to 51.48% of the fatty acids. In contrast, a study on Hydnocarpus laurifolia seed extract found this compound to be a less predominant but still significant compound at 6.76%. nih.gov
The antimicrobial properties of chaulmoogra oil are largely attributed to its cyclopentenyl fatty acid content, with this compound being a key active ingredient. rjppd.org Its mechanism of action against mycobacteria, the causative agents of leprosy and tuberculosis, is thought to involve the inhibition of biotin (B1667282) synthesis, acting as a biotin antagonist. researchgate.netnih.govinteresjournals.org
Table 1: Key Cyclopentenyl Fatty Acids in Hydnocarpus Species
| Compound Name | Chemical Formula | Key Characteristics |
| This compound | C16H28O2 | A major bioactive component of chaulmoogra oil, known for its antimicrobial properties. ontosight.ai |
| Chaulmoogric acid | C18H32O2 | A higher homologue of this compound, also contributing to the oil's therapeutic effects. |
| Gorlic acid | C18H30O2 | An unsaturated analogue of chaulmoogric acid found in some Hydnocarpus species. gerli.com |
Overview of Current Research Trajectories and Academic Relevance
Current research on this compound and related cyclopentenyl fatty acids is multifaceted, extending beyond their traditional use in treating leprosy. The academic relevance of these compounds is driven by their potential applications in various fields of medicine and biology.
One of the primary areas of ongoing research is the investigation of their broad-spectrum antimicrobial activity. irjmets.com Studies have demonstrated the efficacy of Hydnocarpus extracts containing this compound against a range of bacteria. irjmets.com The potential to use these compounds in combination with existing antibiotics to combat multi-drug resistant microbes is an active area of exploration. nih.gov
Furthermore, recent studies have highlighted the potential anticancer and anti-inflammatory properties of these compounds. ontosight.aiirjmets.com Extracts from Hydnocarpus species have shown cytotoxic activity against certain cancer cell lines and possess antioxidant properties. irjmets.comnih.gov The anti-inflammatory effects are also being investigated, which could have implications for treating conditions like rheumatoid arthritis. ontosight.airesearchgate.netresearchgate.net
The unique chemical structure of this compound also makes it a subject of interest in synthetic chemistry. Researchers are exploring methods for the synthesis of this compound and its derivatives to create novel therapeutic agents with enhanced efficacy and bioavailability. nih.gov The development of novel drug delivery systems, such as solid lipid nanoparticles, is also being explored to improve the transdermal delivery of chaulmoogra oil and its active components. explorationpub.com
Table 2: Investigated Pharmacological Activities of Hydnocarpus Extracts Containing this compound
| Pharmacological Activity | Research Findings |
| Antimicrobial | Extracts show activity against various bacteria, including those causing skin infections. irjmets.com |
| Anticancer | Extracts have demonstrated cytotoxicity against breast cancer cells (MCF-7) and K562 cancer cells. irjmets.comnih.gov |
| Anti-inflammatory | Used in folk medicine for rheumatoid arthritis. ontosight.airesearchgate.netresearchgate.net |
| Antioxidant | Extracts exhibit free radical scavenging activity. nih.gov |
| Antidiabetic | Reported to have antidiabetic activity. irjmets.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRELFLQJDOTNLJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C1)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5587-76-8 (hydrochloride salt), 681141-33-3 (sodium salt/solvate) | |
| Record name | Hydnocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30196647 | |
| Record name | Hydnocarpic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-67-6 | |
| Record name | Hydnocarpic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydnocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydnocarpic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDNOCARPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84492ZS09R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical Methodologies for Hydnocarpic Acid Profiling
Extraction and Isolation Techniques for Cyclopentenyl Fatty Acids
The initial and critical phase in the analysis of hydnocarpic acid involves its extraction from natural sources, primarily the seeds of plants from the Flacourtiaceae family, such as Hydnocarpus and Carpotroche species. jru-b.com The process typically begins with the maceration of powdered seeds in a non-polar solvent like hexane (B92381) or petroleum ether to yield a crude lipid extract. scielo.brscielo.brtandfonline.com Standard laboratory procedures such as Soxhlet extraction are also applicable for efficiently obtaining these bioactive compounds from the plant matrix. jru-b.com
Following extraction, the isolation of this compound from the complex mixture of other fatty acids presents a significant challenge due to structural similarities among homologues like chaulmoogric acid and gorlic acid. Conventional silica (B1680970) column chromatography is often insufficient for this task. scielo.brscielo.br Consequently, argentation chromatography, or silver ion chromatography, has become the cornerstone for the effective isolation of cyclopentenyl fatty acids. scielo.brtandfonline.comnih.gov
This technique leverages the reversible formation of π-complexes between silver ions (Ag⁺) impregnated onto a silica gel stationary phase and the double bonds of the fatty acids. scielo.brgoogle.com The cyclopentene (B43876) ring in this compound results in a stronger interaction with the silver ions compared to straight-chain unsaturated fatty acids, leading to greater retention and enabling a clean separation. tandfonline.com By employing a mobile phase such as a hexane:ethyl acetate (B1210297):acetic acid mixture (95:5:0.5, v/v/v), researchers have successfully isolated this compound with a purity exceeding 95%. scielo.brscielo.br Another reported method involves saponification of the oil followed by extraction with chloroform (B151607) to isolate the acid. explorationpub.com
Chromatographic Separation and Quantification Strategies
Once a purified or enriched sample is obtained, various chromatographic techniques are utilized for separation and quantification.
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid, sensitive, and reliable method for both the identification and quantitative analysis of this compound. explorationpub.comdoaj.orgresearchgate.net A validated HPTLC method for quantification involves spotting samples on a TLC plate and developing them with a suitable mobile phase. For instance, a mobile phase consisting of hexane and ethyl acetate (8:1, v/v) has been shown to provide excellent resolution, with this compound exhibiting a retention factor (Rf) of 0.45. explorationpub.com
Densitometric scanning of the developed plate allows for precise quantification. explorationpub.com Calibration plots for such methods have demonstrated good linearity, confirming their accuracy for determining the concentration of this compound in various samples. explorationpub.com One study successfully used this technique to quantify the this compound content in a chaulmoogra oil sample, finding it to be 54.84% w/w. explorationpub.comresearchgate.net
| Parameter | Value/Description | Source(s) |
| Stationary Phase | TLC Plate (Silica Gel) | explorationpub.com |
| Mobile Phase | Hexane:Ethyl Acetate (8:1, v/v) | explorationpub.com |
| Retention Factor (Rf) | 0.45 | explorationpub.com |
| Detection | Densitometric analysis at 645 nm | explorationpub.com |
| Linearity (r²) | 0.9930 ± 0.0005 | explorationpub.com |
| Concentration Range | 200–2,000 ng per spot | explorationpub.com |
Table 1: Parameters for a validated HPTLC method for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the compositional analysis of fatty acids, including this compound. scielo.brresearchgate.net For GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs) through a derivatization process. researchgate.net The analysis is performed using a capillary column, such as an HP-FFAP or HP-5 MS, which separates the components based on their boiling points and polarity. tandfonline.com
The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns. The mass spectrum for this compound is characterized by a molecular ion peak [M]⁺ at m/z 252. scielo.brscielo.br A highly characteristic base peak appears at m/z 67, which corresponds to the stable cyclopentenyl cation formed upon fragmentation. scielo.brscielo.br GC-MS is instrumental in determining the relative abundance of this compound and its homologues in seed oils. For example, analyses of Hydnocarpus laurifolia seed oil have identified this compound, though reported percentages vary, highlighting natural diversity. tandfonline.comnih.govnih.gov
| Plant Source | This compound (%) | Chaulmoogric Acid (%) | Gorlic Acid (%) | Other Major Acids | Source(s) |
| Hydnocarpus laurifolia | 34.6 | 36.0 | 13.6 | Palmitic acid (5.0%), Oleic acid (3.8%) | tandfonline.com |
| Hydnocarpus laurifolia (Ethyl Acetate Extract) | 6.76 | 80.59 | - | Lignoceric acid (2.21%) | nih.govnih.gov |
| Carpotroche brasiliensis | 47.0 | 14.0 | 16.1 | Palmitic acid (7.0%) | phcogres.com |
Table 2: Relative percentage of cyclopentenyl fatty acids in different plant sources as determined by GC-MS.
Spectroscopic Characterization for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive confirmation of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides unequivocal evidence for the structural confirmation of this compound. scielo.brscielo.brresearchgate.netmdpi.com The unique chemical environment of each proton and carbon atom in the molecule generates a distinct spectral fingerprint. azooptics.com
In the ¹H NMR spectrum of this compound, key signals are used for its identification. scielo.br These findings are often corroborated with high-resolution mass spectrometry (HRMS), which confirms the exact molecular formula of C₁₆H₂₈O₂. scielo.br
| Proton Type | Chemical Shift (δ ppm) | Description | Source(s) |
| Olefinic (Cyclopentene Ring) | ~5.68 | Multiplet | scielo.br |
| Diastereotopic CH₂ | ~2.60 | Multiplet | scielo.br |
| Methylene Chain | ~1.26 | Multiplet | scielo.br |
Table 3: Characteristic ¹H NMR chemical shifts for this compound.
The combined application of these advanced analytical methodologies enables a thorough and accurate profiling of this compound, from its extraction and isolation to its precise quantification and structural verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for detecting the presence of chromophores—the parts of a molecule responsible for absorbing light—in this compound. The primary chromophores in the this compound structure are the carbon-carbon double bond (C=C) within the cyclopentenyl ring and the carbonyl group (C=O) of the carboxylic acid function.
In studies involving the isolation and characterization of this compound, its UV spectrum is typically scanned across a range of 200–400 nm. explorationpub.comresearchgate.netresearchgate.net Research has identified a maximum absorption wavelength (λmax) for this compound at approximately 203 nm. explorationpub.comresearchgate.net This absorption is characteristic and consistent with the electronic transitions occurring within the molecule's chromophoric groups. The UV spectra of isolated this compound have been shown to be comparable to that of chaulmoogra oil, from which it is a major constituent. explorationpub.comresearchgate.net
| Parameter | Value | Source(s) |
| Wavelength Range | 200–400 nm | explorationpub.com, researchgate.net, researchgate.net |
| Maximum Absorption (λmax) | ~203 nm | explorationpub.com, researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the precise molecular mass of this compound and for elucidating its structure through fragmentation analysis. The chemical formula for this compound is C₁₆H₂₈O₂, which corresponds to an exact mass of approximately 252.20893 Da. lipidmaps.org
Electron ionization mass spectrometry (GC-MS) of this compound reveals a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 252, confirming its molecular weight. In other analyses, a prominent peak at m/z 253.1523 corresponds to the protonated molecule [M+H]⁺. explorationpub.com
The fragmentation pattern is highly informative. A key fragmentation involves the cleavage of the cyclopentenyl ring, resulting in a characteristic base peak at m/z 67, which corresponds to the cyclopentenyl cation. Analysis of oils containing this compound shows other characteristic fragment ions for carboxylic acids, which helps in its identification within complex mixtures. nih.gov
| Ion Type | m/z Value | Description | Source(s) |
| Exact Mass | 252.20893 | Calculated Molecular Mass | lipidmaps.org |
| Molecular Ion [M]⁺ | 252 | Confirms Molecular Weight | |
| Protonated Molecule [M+H]⁺ | 253.1523 | Confirms Molecular Weight | explorationpub.com |
| Base Peak | 67 | Cyclopentenyl Cation Fragment |
Fourier-Transform Infrared (FTIR) Spectroscopy in Extract Profiling
Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and to profile extracts containing it, such as those from Hydnocarpus species. nih.govresearchgate.netnih.gov The FTIR spectrum provides a molecular fingerprint by detecting the vibrational frequencies of different bonds within the molecule.
In the analysis of extracts from Hydnocarpus laurifolia seeds, which contain this compound, several characteristic absorption peaks are observed. nih.govnih.gov The presence of a carboxylic acid is confirmed by a broad O–H stretching band and a sharp C=O stretching band. Specifically, the C=O stretch for a carboxylic acid is typically observed around 1708-1711 cm⁻¹. mdpi.com When profiling extracts, a C=O peak around 1742.78 cm⁻¹ is also seen, which can be attributed to the ester linkages in triglycerides, of which this compound is a component fatty acid. nih.govmdpi.com The aliphatic nature of the long carbon chain is evidenced by C-H stretching vibrations.
Key vibrational bands observed in extracts containing this compound are detailed in the table below.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |
| 3738.07 | O–H and N–H stretching | nih.gov |
| 3004.87 | C–H stretching (alkene) | nih.gov |
| 2921.51 | Asymmetric –CH₂ stretching | nih.gov |
| 2854.08 | Symmetric –CH₂ stretching | nih.gov |
| 1742.78 | C=O stretching (ester in triglycerides) | nih.gov |
| ~1708 | C=O stretching (carboxylic acid) | mdpi.com |
Thermal Analysis in Compound Characterization
Thermal analysis techniques are employed to characterize the physical properties of this compound, such as its melting point and thermal stability. numberanalytics.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transitions. For this compound, the melting point has been reported to be in the range of 59-60°C. chembk.com DSC thermograms of isolated this compound clearly show an endothermic peak corresponding to this melting transition. explorationpub.comexplorationpub.com
TGA, often coupled with Differential Thermal Analysis (DTA), is used to evaluate the thermal and oxidative stability of materials. deepdyve.com This analysis measures the change in mass of a sample as a function of temperature, indicating at what point the compound begins to degrade or decompose. Such studies are crucial for understanding the stability of oils containing this compound under various temperature conditions. deepdyve.com
| Thermal Property | Value / Range | Analytical Method | Source(s) |
| Melting Point | 59–60°C | Not specified, likely capillary method | chembk.com |
| Phase Transition | Endothermic peak observed | Differential Scanning Calorimetry (DSC) | explorationpub.com, explorationpub.com |
| Thermal Stability | Assessed up to 400°C | Thermogravimetric/Differential Thermal Analysis (TGA/DTA) | explorationpub.com, deepdyve.com |
Investigation of Biological Activities and Underlying Mechanisms of Hydnocarpic Acid
Antineoplastic and Antiproliferative Mechanisms of Action
Beyond its well-documented antimycobacterial effects, recent research has explored the potential of hydnocarpic acid and its derivatives as antineoplastic agents. researchgate.net These studies investigate the compound's ability to induce cytotoxicity and inhibit the proliferation of cancer cells.
The cytotoxic effects of this compound and its synthetic derivatives have been evaluated against several human cancer cell lines. researchgate.netscielo.br In one study, this compound and a series of its novel triazole derivatives were tested against estrogen-positive breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung adenocarcinoma (A549) cell lines. scielo.brscielo.br
The results showed that the MCF-7 cell line was highly resistant to the tested compounds. scielo.brresearchgate.net In contrast, the HepG2 and A549 cell lines were responsive. scielo.brresearchgate.net While this compound itself showed some activity, one of its triazole derivatives, in particular, displayed significant antiproliferative effects against the A549 lung cancer cell line. researchgate.netscielo.br Further investigation established an IC₅₀ (the concentration required to inhibit 50% of cell growth) for this compound against the A549 cell line as 157.30 ± 9.57 µM. researchgate.net For comparison, a promising triazole derivative of this compound showed a lower and more potent IC₅₀ value of 63.96 ± 3.98 µM against the same cell line, inhibiting the clonogenic capacity of A549 cells and arresting the cell cycle in the G1 phase. researchgate.netscielo.brresearchgate.net These findings suggest that this compound can serve as a valuable chemical prototype for developing new antineoplastic agents. researchgate.netscielo.br
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Observed Effect | Citation |
| MCF-7 | Breast Carcinoma | This compound & Derivatives | N/A | High resistance | scielo.brresearchgate.net |
| HepG2 | Hepatocellular Carcinoma | This compound Derivatives | N/A | Responsive to derivatives | scielo.brresearchgate.net |
| A549 | Lung Adenocarcinoma | This compound | 157.30 ± 9.57 | Growth inhibition | researchgate.net |
| A549 | Lung Adenocarcinoma | Triazole Derivative of this compound | 63.96 ± 3.98 | Growth inhibition, cell cycle arrest at G1 | scielo.brresearchgate.net |
Modulation of Cell Cycle Progression (e.g., G1 phase arrest)
Research has shown that derivatives of this compound can influence the cell cycle in cancer cells. A specific 1,2,3-triazole derivative of this compound, identified as compound 8 , has demonstrated the ability to induce cell cycle arrest at the G1 phase in A549 non-small cell lung cancer cells. researchgate.netscielo.br This arrest was observed after treating the cells for 48 hours and was characterized by an increase in the population of cells in the G0/G1 phase and a decrease in the S and G2/M phases. scielo.br The dysregulation of the cell cycle is a fundamental characteristic of tumor cells, making cell cycle control a significant approach in cancer therapy. scielo.br The induction of G1 phase arrest by this this compound derivative highlights its potential as a prototype for developing new antineoplastic agents. researchgate.netscielo.br
Inhibition of Clonogenic Capacity in Cancer Cells
The clonogenic capacity, which is the ability of a single cancer cell to grow into a colony, is a key measure of its tumorigenicity. Studies have demonstrated that a triazole derivative of this compound, compound 8 , significantly inhibits the clonogenic capacity of A549 lung cancer cells. researchgate.netscielo.br This inhibition of colony formation is directly associated with the compound's ability to halt cell cycle progression at the G1 phase. researchgate.netscielo.br These findings suggest that this compound and its derivatives have the potential to be promising antitumor agents by reducing the self-renewal capacity of cancer cells. researchgate.netscielo.br
Molecular Docking and Target Interaction Studies (e.g., AKT1 Kinase)
Molecular docking studies have been employed to investigate the interaction between this compound and key proteins involved in cancer cell signaling pathways. One such target is the AKT1 kinase, a serine-threonine kinase that plays a crucial role in cell proliferation, survival, and metabolism. jocpr.commdpi.com Computational analysis targeting AKT1 with this compound revealed three interactions with an estimated free energy of binding of -5.50 kcal/mol. jocpr.com The estimated inhibition constant (Ki) for this compound was 92.35 µM. jocpr.com The negative binding energy suggests that this compound could be an effective drug candidate for cancer treatment by potentially inhibiting AKT1. jocpr.com
Table 1: Molecular Docking Results of this compound with AKT1
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Number of Interactions |
| This compound | AKT1 | -5.50 | 92.35 | 3 |
| Data sourced from computational analysis targeting AKT1 with this compound. jocpr.com |
Synergistic Effects and Broader Biological Contexts
Synergy with Multidrug Resistance Pump Inhibitors
A significant aspect of this compound's biological activity is its potential synergy with other compounds, particularly in overcoming multidrug resistance (MDR) in microbes. While this compound itself is an antimicrobial agent, its effectiveness can be enhanced by inhibitors of MDR pumps. pnas.org For instance, 5'-methoxyhydnocarpin (B1234337) (5'-MHC), a minor component found in chaulmoogra oil alongside this compound, has been identified as an inhibitor of the NorA MDR pump in Staphylococcus aureus. pnas.orgnih.gov Although 5'-MHC has no antimicrobial activity on its own, it potentiates the action of antimicrobials like berberine (B55584) by preventing their efflux from the bacterial cell. pnas.orgnih.govwikichiro.org This suggests that the traditional use of whole chaulmoogra oil may have been effective due to the synergistic action of its components, where an MDR inhibitor enhances the activity of the primary antimicrobial agent, this compound. pnas.org
Antioxidant Potential within Hydnocarpus Extracts
Extracts from Hydnocarpus species, which contain this compound, have demonstrated notable antioxidant properties. An ethyl acetate (B1210297) extract of Hydnocarpus laurifolia seeds, containing 6.76% this compound, showed potent free radical scavenging activity. nih.govnih.gov The extract exhibited a strong DPPH radical scavenging ability with an IC50 value of 10.64 ± 0.48 µg/ml and an antioxidant activity index of 3.759. nih.govnih.gov Furthermore, it showed significant ABTS radical scavenging efficacy with an IC50 value of 7.81 ± 0.48 µg/ml. nih.govnih.gov The high total phenolic and flavonoid content of the extract is believed to contribute to this strong antioxidant capacity. nih.gov
Table 2: Antioxidant Activity of Hydnocarpus laurifolia Seed Extract
| Assay | IC50 Value (µg/ml) |
| DPPH Radical Scavenging | 10.64 ± 0.48 |
| ABTS Radical Scavenging | 7.81 ± 0.48 |
| Data from a study on the ethyl acetate extract of H. laurifolia seeds. nih.govnih.gov |
Anti-inflammatory Aspects in Phytochemical Investigations
This compound and extracts containing it have been investigated for their anti-inflammatory properties. ontosight.aiinteresjournals.org The chemical composition of Hydnocarpus anthelminthicus includes this compound, flavonoids, and phenolic acids, which are known to have anti-inflammatory effects. ontosight.ai Traditionally, the plant has been used to treat inflammatory conditions like rheumatism. ontosight.ai Phytochemical investigations of Hydnocarpus pentandra also suggest its use for inflammation. interesjournals.org Furthermore, flavanolignans isolated from Hydnocarpus wightiana seeds have demonstrated anti-inflammatory activity. rjpponline.org
Structure Activity Relationship Studies and Rational Design of Hydnocarpic Acid Derivatives
Crucial Role of the Cyclopentenyl Ring in Bioactivity
The cyclopentenyl moiety is a critical determinant of hydnocarpic acid's biological efficacy. Research has consistently shown that the presence of this cyclic structure is essential for its antimicrobial and other therapeutic effects. For instance, studies on the antimycobacterial properties of this compound have revealed that the unsaturated cyclopentene (B43876) ring is indispensable for its activity. researchgate.netresearchgate.netd-nb.info The proposed mechanism involves the inhibition of biotin (B1667282) synthesis or its coenzymatic activity within mycobacteria, a function not observed in its straight-chain fatty acid counterparts. researchgate.netnih.gov
Removal of the double bond from the cyclopentene ring leads to a significant reduction in antimicrobial activity, highlighting the importance of this specific structural feature. researchgate.net This underscores the pivotal role of the unsaturated cyclopentenyl group in the unique mechanism of action against mycobacteria. researchgate.netd-nb.info The chiral nature of the cyclopentene ring, specifically the (R)-enantiomer found in nature, is also considered a critical feature for its bioactivity.
Synthetic Strategies for Novel this compound Conjugates
The promising biological activities of this compound have prompted the development of synthetic strategies to create novel derivatives with enhanced or targeted therapeutic properties. A key approach has been the modification of the carboxylic acid group to form various conjugates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
A prominent and efficient method for generating novel this compound derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the conjugation of this compound with various functionalized azides to produce a library of 1,2,3-triazole derivatives. scielo.brscielo.brrcaap.ptibict.br
The synthesis typically involves a two-step process. First, the carboxylic acid of this compound is propargylated to introduce a terminal alkyne functionality. scielo.brresearchgate.net This is commonly achieved by reacting this compound with propargyl bromide in the presence of a base like potassium carbonate, resulting in the formation of a prop-2-yn-1-yl ester with high yields (e.g., 82%). scielo.brresearchgate.net
Subsequently, this alkyne-functionalized this compound is reacted with a variety of organic azides in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. scielo.brresearchgate.net This cycloaddition reaction proceeds under mild conditions, typically in a solvent system such as a dichloromethane/water mixture at room temperature, to yield the desired 1,2,3-triazole conjugates in moderate to good yields (45-70%). scielo.brresearchgate.net
Evaluation of Antiproliferative Activity of Synthesized Derivatives
A significant focus of derivatizing this compound has been the exploration of its potential as an anticancer agent. Following the synthesis of novel 1,2,3-triazole derivatives, these compounds have been subjected to in vitro screening against various human cancer cell lines to evaluate their antiproliferative activity.
In one study, a series of this compound-triazole conjugates were tested against non-small cell lung carcinoma (A549), estrogen-positive breast carcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. scielo.brscielo.brresearchgate.net Among the synthesized derivatives, one compound, (R)-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl 11-(cyclopent-2-en-1-yl)undecanoate, demonstrated notable and selective antiproliferative activity against the A549 lung cancer cells. scielo.brresearchgate.net
Further investigation into the mechanism of action revealed that this lead compound inhibited the clonogenic capacity of A549 cells and induced cell cycle arrest at the G1 phase, thereby preventing cell proliferation. scielo.brresearchgate.net These findings suggest that this compound is a promising chemical scaffold for the development of new antineoplastic agents, and that its triazole derivatives warrant further investigation. d-nb.infoscielo.brresearchgate.net Another study also noted that 1,2,3-triazole derivatives of this compound could induce cell cycle arrest at the G1/S transition in non-small cell lung cancer A549 cells. scielo.br
Pharmacological Investigations and Preclinical Efficacy
In Vitro Pharmacological Screening Models
In vitro studies have been instrumental in identifying the diverse pharmacological activities of hydnocarpic acid. These models allow for the controlled assessment of the compound's effects on various cell lines and microorganisms.
A significant area of research has been its antimicrobial activity , particularly against mycobacteria. asm.orgd-nb.inforesearchgate.netnih.gov Studies have shown that this compound inhibits the multiplication of several mycobacterial species. asm.orgd-nb.inforesearchgate.netnih.gov The mechanism of this action is believed to be linked to its structural similarity to biotin (B1667282), suggesting it may act as a biotin antagonist, thereby interfering with essential metabolic pathways in the bacteria. rjppd.orgasm.orginteresjournals.orgresearchgate.netnih.gov This inhibitory effect is specific, as it is not observed with several straight-chain fatty acids. asm.orgd-nb.inforesearchgate.netnih.gov
The antitumor potential of this compound and its derivatives has also been explored. In one study, a triazole derivative of this compound demonstrated significant antiproliferative activity against the A549 non-small cell lung carcinoma cell line. researchgate.net This effect was attributed to the induction of cell cycle arrest at the G1 phase. researchgate.net
Furthermore, in vitro models have been used to investigate the anti-inflammatory properties of this compound. An ethyl acetate (B1210297) fraction of Hydnocarpi Semen, rich in this compound, was found to activate macrophages and increase the production of tumor necrosis factor-alpha (TNF-α), as well as transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF), which are involved in inflammation and angiogenesis. nih.gov
Table 1: Summary of In Vitro Pharmacological Screening of this compound
| Activity Investigated | Cell/Microorganism Model | Key Findings | Citation |
| Antimycobacterial | Mycobacterium intracellulare | Inhibited multiplication; antagonized by biotin. | asm.orgresearchgate.netnih.gov |
| Antiproliferative | A549 (non-small cell lung carcinoma) | A triazole derivative induced G1 phase cell cycle arrest. | researchgate.net |
| Anti-inflammatory | Macrophages | Increased production of TNF-α, TGF-β, and VEGF. | nih.gov |
In Vivo Preclinical Models for Activity Assessment
The promising results from in vitro studies have led to further investigations using in vivo preclinical models to assess the activity of this compound in a more complex biological system.
The anti-inflammatory and antinociceptive (pain-reducing) activities of an acid fraction from the seeds of Carpotroche brasiliensis, containing a high concentration of this compound, have been demonstrated in rodent models. scielo.br Oral administration of this fraction significantly reduced carrageenan-induced paw edema and hyperalgesia in rats. scielo.br It also showed significant antinociceptive effects in acetic acid-induced writhing and formalin-induced pain tests in mice. scielo.br However, it did not show effects in a hot-plate test or a chronic model of inflammation (adjuvant-induced arthritis). scielo.br
The wound healing properties of this compound have also been evaluated in animal models. rjppd.orgilsl.br A study on Wistar rats with experimentally induced wounds showed that the administration of oil of Hydnocarpus wightiana, which contains this compound, resulted in improved collagenation and increased breaking strength of the granulation tissue, suggesting a pro-healing effect. ilsl.br Another study noted that an ethyl acetate fraction of Hydnocarpi Semen containing this compound enhanced wound healing in a diabetic ulcer lesion model in mice. nih.gov
Additionally, the insecticidal activity of a fatty acid-rich fraction of Hydnocarpus laurifolia, with this compound as a major component, was demonstrated against the rice bug, Leptocorisa acuta. researchgate.net Metabolism studies in Sprague-Dawley rats indicated that this fraction was metabolized and excreted within 72 hours. researchgate.net
Table 2: Overview of In Vivo Preclinical Studies on this compound
| Activity Assessed | Animal Model | Key Outcomes | Citation |
| Anti-inflammatory | Rats (carrageenan-induced paw edema) | Reduced edema and hyperalgesia. | scielo.br |
| Antinociceptive | Mice (acetic acid and formalin tests) | Reduced pain responses. | scielo.br |
| Wound Healing | Rats (experimentally induced wounds) | Improved collagenation and tissue strength. | ilsl.br |
| Wound Healing | Mice (diabetic ulcer model) | Enhanced wound healing. | nih.gov |
| Insecticidal | Rice bug (Leptocorisa acuta) | Exhibited significant insecticidal action. | researchgate.net |
Development of Improved Formulations for Enhanced Efficacy
To overcome challenges such as low solubility and bioavailability, research has focused on developing advanced formulations of this compound, particularly through nanocarrier systems. researchgate.netexplorationpub.comresearchgate.netresearchgate.netmdpi.comresearchgate.net
Solid Lipid Nanoparticles (SLNs) for Transdermal Delivery
Solid lipid nanoparticles (SLNs) have emerged as a promising approach for the transdermal delivery of this compound. researchgate.netexplorationpub.com A study focused on formulating and evaluating a chaulmoogra oil-loaded SLN-based gel. researchgate.netexplorationpub.com The developed SLNs, containing a quantified amount of this compound (54.84% w/w), exhibited high entrapment efficiency (90.2 ± 0.5%) and a high percent yield (96.176 ± 1.338%). researchgate.netexplorationpub.com The in vitro drug release from the SLN gel was significant, and the formulation was found to be non-irritating to the skin. researchgate.netexplorationpub.com These findings suggest that SLN gels could be an effective topical delivery system for this compound, potentially improving its bioavailability for treating skin conditions. researchgate.netexplorationpub.com
Optimization of Nanocarrier Systems for Bioavailability
The optimization of nanocarrier systems is crucial for enhancing the bioavailability of this compound. researchgate.netmdpi.comresearchgate.net Researchers are exploring various strategies, including the use of different lipids, surfactants, and preparation techniques to improve drug loading, stability, and release characteristics. researchgate.netexplorationpub.comresearchgate.netmdpi.comresearchgate.net For instance, the solvent injection technique has been employed to prepare SLNs, with components like Gelucire as the lipid carrier, Tween 80 as the surfactant, and polyvinyl alcohol (PVA) as a stabilizer. explorationpub.com The optimization process often involves a systematic approach to select the most suitable components and their concentrations to achieve the desired nanoparticle properties and therapeutic outcomes. explorationpub.commdpi.com
Future Research Perspectives and Translational Outlook for Hydnocarpic Acid
Comprehensive Elucidation of Mechanistic Pathways
A fundamental aspect of future research will be to comprehensively elucidate the mechanistic pathways of hydnocarpic acid. Early research suggested that its antimycobacterial activity may stem from its role as a biotin (B1667282) antagonist, given the structural similarity between the two molecules. nih.govresearchgate.net Studies have shown that biotin can antagonize the growth inhibition caused by this compound in Mycobacterium intracellulare. nih.govresearchgate.net This suggests that this compound may interfere with biotin-dependent metabolic pathways, possibly by blocking its coenzymatic activity or inhibiting its synthesis. nih.govresearchgate.net
Further investigation into these pathways is crucial. Modern biochemical and molecular biology techniques can provide a more detailed understanding of how this compound interacts with bacterial enzymes and metabolic processes. For instance, identifying the specific enzymes within the biotin synthesis or utilization pathways that are targeted by this compound will be a significant step forward. It is also known to interact with bacterial cell membranes, causing disruption and inhibiting growth.
Exploration of this compound as a Scaffold for New Drug Discovery
The unique cyclopentene (B43876) ring structure of this compound makes it an attractive scaffold for the synthesis of new drug candidates. researchgate.netrawdatalibrary.net The concept of scaffold-based drug design involves using the core structure of a known bioactive molecule to create novel compounds with potentially improved properties. biosolveit.debhsai.org Researchers have already begun to synthesize derivatives of this compound, such as 1,2,3-triazole derivatives, and have evaluated their antiproliferative activity against various cancer cell lines. researchgate.net One such derivative has shown promising activity against non-small cell lung cancer cells by inhibiting cell cycle progression. researchgate.net
This area of research holds considerable promise. By modifying the functional groups attached to the cyclopentenyl fatty acid backbone, medicinal chemists can aim to enhance potency, improve selectivity, and reduce potential toxicity. The cyclopentene motif itself is a popular and important scaffold found in numerous natural products and bioactive molecules. researchgate.net Future efforts will likely focus on creating a diverse library of this compound derivatives and screening them against a wide range of therapeutic targets, including those for infectious diseases and cancer.
Strategies for Overcoming Drug Resistance and Enhancing Therapeutic Outcomes
The rise of multidrug-resistant (MDR) pathogens is a major global health concern. frontiersin.org A fascinating avenue of research is the potential of this compound and related compounds to act in synergy with existing antibiotics to overcome drug resistance. pnas.org Some plants that produce antimicrobial compounds have also developed MDR inhibitors. pnas.org It has been suggested that chaulmoogra oil may contain a synergistic combination of an antimicrobial agent (this compound) and an MDR inhibitor. pnas.org
This compound, being a lipophilic compound, could be a substrate for broad-spectrum MDR pumps. pnas.org By potentially occupying these pumps, it could allow other antibiotics to be more effective. This synergistic approach, where one compound inhibits resistance mechanisms while another kills the pathogen, is a promising strategy. researchgate.net Future research should focus on identifying the specific MDR pumps that interact with this compound and on evaluating the efficacy of combination therapies with various antibiotics against resistant bacterial strains.
Integration of Omics Technologies in this compound Research
The application of "omics" technologies, such as genomics, proteomics, metabolomics, and transcriptomics, will be instrumental in advancing our understanding of this compound. acs.org These technologies allow for a global analysis of cellular processes and can provide a comprehensive picture of how a cell or organism responds to a particular compound. biorxiv.org
For example, metabolomic studies could identify changes in the metabolic profile of bacteria upon exposure to this compound, providing further clues about its mechanism of action. researchgate.net Transcriptomic analysis could reveal which genes are upregulated or downregulated in response to the compound, highlighting the cellular pathways that are affected. Proteomic approaches can identify the protein targets of this compound and its derivatives. frontiersin.org Integrating these multi-omics datasets will provide a systems-level understanding of the biological effects of this compound, paving the way for more targeted and effective therapeutic applications. biorxiv.org
Development of Standardized Research Protocols and Quality Control
To ensure the reproducibility and reliability of research findings, the development of standardized protocols for the extraction, isolation, and quantification of this compound is essential. The concentration of this compound can vary in different species and extracts.
Standardized methods are crucial for comparing results across different studies and for the eventual development of pharmaceutical-grade products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) have been used for the analysis of this compound. explorationpub.com Establishing validated and widely accepted protocols for these analytical techniques, as well as for the preparation of extracts and the isolation of the pure compound, will be a critical step in advancing the field. This includes defining parameters for solvent-based extraction and purification methods like silver ion chromatography.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying hydnocarpic acid in plant extracts, and how can their reproducibility be validated?
- Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is widely used for fatty acid analysis, including this compound. Key parameters include split-less injection mode, a carrier gas (He) flow rate of 0.8 ml/min, and a capillary column (e.g., HP-FFAP) for separating methyl esters of fatty acids . Reproducibility can be ensured by standardizing injection volumes (e.g., 100 µl), using internal standards, and validating retention times against reference compounds. Statistical validation via ANOVA and post-hoc tests (e.g., Newman-Keuls) is critical for confirming consistency .
Q. How can researchers design experiments to isolate this compound from complex plant matrices like Hydnocarpi Semen?
- Sequential solvent fractionation is effective. For example, ethyl acetate (EtOAc) fractionation of methanol extracts enriches this compound by leveraging polarity differences. Confirmation via GC/MS ensures purity, with this compound typically eluting at ~9.589 min (C16 chain) . Methodological rigor requires documenting solvent ratios, centrifugation parameters, and temperature controls to minimize degradation .
Q. What are the primary challenges in maintaining this compound stability during in vitro assays?
- Oxidation and thermal degradation are major concerns. Solutions include storing samples in inert atmospheres (e.g., nitrogen), using antioxidants like BHT, and avoiding prolonged exposure to high temperatures during GC analysis. Cell-based assays (e.g., MTT tests on RAW 264.7 macrophages) require confirming non-cytotoxicity of the compound at tested concentrations .
Advanced Research Questions
Q. How can conflicting data on this compound’s anti-inflammatory mechanisms be resolved?
- Discrepancies in biological activity (e.g., TGF-β/VEGF modulation vs. TNF-α induction) may arise from variations in extract composition. For instance, the EtOAc fraction of Hydnocarpi Semen contains 48.5% this compound alongside chaulmoogric acid (17.56%), which may synergize or antagonize effects . Researchers should employ dose-response studies, pure compound comparisons, and pathway-specific inhibitors (e.g., NF-κB blockers) to isolate mechanisms. Meta-analyses of prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can identify methodological biases .
Q. What statistical approaches are optimal for interpreting this compound’s dose-dependent effects in preclinical models?
- Non-linear regression models (e.g., sigmoidal dose-response) are suitable for analyzing dose-dependent trends. One-way ANOVA with post-hoc corrections (e.g., Bonferroni) is recommended for multi-group comparisons. Researchers must report effect sizes, confidence intervals, and p-values (<0.05) to contextualize significance. Large datasets should be archived as supplementary materials to ensure transparency .
Q. How can structural analogs of this compound be computationally screened for enhanced bioactivity?
- Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with targets like cyclooxygenase-2 (COX-2). Parameters include binding affinity (ΔG), hydrophobic interactions, and steric compatibility. Validation requires synthesizing top candidates and testing in vitro (e.g., COX-2 inhibition assays). Cross-referencing with existing GC/MS libraries ensures structural accuracy .
Methodological Considerations
- Data Contradiction Analysis : When reproducibility issues arise, re-evaluate extraction protocols (e.g., solvent purity, column calibration) and confirm compound identity via tandem MS/MS .
- Ethical Compliance : For cell-based studies, adhere to institutional guidelines for cell line authentication and cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
